7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one
Description
7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidinone family. Its structure features a fused bicyclic core with chlorine substituents at positions 7 and 9, a chloromethyl group at position 2, and a methyl group at position 6 (Figure 1). This compound’s structural uniqueness lies in its halogen-rich substitution pattern, which distinguishes it from other derivatives in this class.
Properties
IUPAC Name |
7,9-dichloro-2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5-7(12)3-8(13)10-14-6(4-11)2-9(16)15(5)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYFWLCJGRRQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=NC(=CC(=O)N12)CCl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure and properties of this compound are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H7Cl3N2O |
| Molecular Weight | 277.53 g/mol |
| CAS Number | 726160-25-4 |
| IUPAC Name | This compound |
| Appearance | Powder |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to established antibiotics such as ampicillin and ciprofloxacin, particularly against resistant strains like MRSA and vancomycin-resistant Enterococcus faecalis .
- Antiviral Properties : The compound has shown potential in vitro activity against orthopoxviruses, indicating its usefulness in antiviral research .
- Cytotoxicity : Evaluations of cytotoxic effects on mammalian cell lines indicate that the compound possesses low toxicity at therapeutic doses, making it a candidate for further development in cancer therapeutics .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar to other antibiotics, it is hypothesized that this compound interferes with the synthesis of bacterial cell walls.
- Modulation of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of pyrido[1,2-a]pyrimidines. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of control drugs .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests performed on primary mammalian cell lines revealed that the compound had a favorable safety profile. The IC50 values were significantly higher compared to its antimicrobial concentrations, suggesting a selective toxicity towards bacterial cells over mammalian cells .
Comparison with Similar Compounds
Substituent Analysis by Position
Key positions of variation in this family include positions 2, 6, 7, and 7. The following table summarizes substituent differences:
Physicochemical and Functional Implications
- Lipophilicity and Solubility : The target compound’s chlorine atoms and chloromethyl group likely increase lipophilicity (logP) compared to analogs with polar groups like piperazinyl or morpholinyl. This could reduce aqueous solubility but enhance membrane permeability .
- Reactivity : The chloromethyl group at position 2 is prone to nucleophilic substitution, offering a handle for further derivatization. In contrast, analogs with aryl or heterocyclic substituents at position 2 are more stable but less reactive .
- Biological Interactions : Nitrogen-containing substituents in analogs (e.g., piperazinyl) are often optimized for target binding (e.g., kinase inhibition). The target’s chlorine atoms may instead facilitate halogen bonding or alter electron distribution in the core .
Q & A
Q. What are the common synthetic routes for 7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one?
The compound is typically synthesized via cyclocondensation of chlorinated precursors with aldehydes or nitriles under reflux conditions. For example, describes a method where a pyrido[1,2-a]pyrimidinone intermediate reacts with aromatic aldehydes in ethanol to form Schiff base derivatives (e.g., 85–92% yields). Key steps include:
- Cyclization : Using 2-chloromethyl intermediates (e.g., 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one) under Lewis acid catalysis to form the core structure .
- Chlorination : Phosphorus oxychloride (POCl₃) is often employed to introduce chloro substituents at specific positions through reflux (1–2 hours) .
- Purification : Recrystallization from ethanol or dichloromethane ensures high purity (>90%) .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- Spectroscopy : ¹H-NMR (e.g., δ 2.35 ppm for methyl groups, δ 7.2–8.9 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for validating substituent positions .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve substituent regioselectivity and yield?
- Catalytic Systems : Palladium-catalyzed Heck reactions (e.g., introducing ethenyl groups) enhance regioselectivity at the 3-position, as shown in . Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reaction time (6–8 hours) .
- Temperature Control : Lowering reaction temperatures (e.g., 60°C) minimizes side-product formation during chloromethylation .
- Byproduct Mitigation : Monitor reactions via TLC and use column chromatography (silica gel, hexane/EtOAc) to isolate target compounds .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from substituent effects or assay conditions. For example:
- Substituent Analysis : Compare bioactivity of 7,9-dichloro derivatives (antimicrobial) with nitro analogs (e.g., 3-nitro-4H-pyrido[1,2-a]pyrimidin-4-ones show anti-parasitic activity in ). Use SAR studies to identify critical functional groups .
- Assay Standardization : Validate cytotoxicity data across multiple cell lines (e.g., HeLa, MCF-7) with consistent IC₅₀ measurement protocols .
Q. What methodologies are used to analyze interactions with biological targets?
- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or 5-HT₆ receptor binding using fluorometric or radioligand displacement assays. IC₅₀ values <10 µM indicate potent activity .
- Molecular Docking : Employ software like AutoDock Vina to model binding poses within CXCR3 or HLE active sites, correlating with experimental IC₅₀ data .
Q. How to address byproduct formation during chloromethylation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
